molecular formula C11H14ClNO2 B2484951 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide CAS No. 734546-62-4

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide

Cat. No.: B2484951
CAS No.: 734546-62-4
M. Wt: 227.69
InChI Key: UHLTWTVSXSHDRU-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide (CAS: 734546-62-4) is a chloroacetamide derivative with the molecular formula C₁₁H₁₄NO₂Cl and a molecular weight of 227.687 g/mol . Structurally, it features a benzene ring substituted with hydroxyl (-OH) and two methyl (-CH₃) groups at the 4-, 3-, and 5-positions, respectively. The acetamide side chain includes a chlorine atom at the α-position, linked via a methylene (-CH₂-) bridge to the aromatic ring.

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-3-9(4-8(2)11(7)15)6-13-10(14)5-12/h3-4,15H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLTWTVSXSHDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2,4,6-Trimethylphenol

The foundational step in synthesizing the target compound involves the preparation of 3,5-dimethyl-4-hydroxybenzaldehyde, a key intermediate. A cobalt(II)-catalyzed aerobic oxidation of 2,4,6-trimethylphenol has been demonstrated as an efficient method.

Procedure :
A mixture of 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol), and sodium hydroxide (5.0 mmol) in ethylene glycol/water (5.0 mL/0.25 mL) is stirred under oxygen (1 atm) at 50°C for 12 hours. Post-reaction, the mixture is acidified with hydrochloric acid (2%) and extracted with chloroform. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) yields 3,5-dimethyl-4-hydroxybenzaldehyde in 88% yield.

Key Considerations :

  • Catalyst System : Co(OAc)₂ in alkaline medium facilitates selective oxidation of the methyl group to an aldehyde without over-oxidation.
  • Solvent Choice : Ethylene glycol enhances solubility and stabilizes intermediates, while water moderates reactivity.
Parameter Condition
Catalyst Co(OAc)₂·4H₂O (1 mol%)
Solvent Ethylene glycol/water (20:1)
Temperature 50°C
Reaction Time 12 hours
Yield 88%

Preparation of 4-Hydroxy-3,5-dimethylbenzylamine

Reductive Amination of 3,5-Dimethyl-4-hydroxybenzaldehyde

The aldehyde intermediate is converted to the corresponding benzylamine via reductive amination. While explicit literature on this specific transformation is limited, analogous protocols suggest the use of ammonium acetate and sodium cyanoborohydride in methanol.

Procedure :
3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 equiv) is dissolved in methanol with ammonium acetate (2.0 equiv) and stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is stirred for an additional 12 hours. The mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-hydroxy-3,5-dimethylbenzylamine.

Optimization Notes :

  • pH Control : Maintaining a weakly acidic pH (via ammonium acetate) prevents imine hydrolysis.
  • Safety : Sodium cyanoborohydride requires careful handling due to toxicity.

Amide Formation with Chloroacetyl Chloride

Coupling Reaction

The final step involves reacting 4-hydroxy-3,5-dimethylbenzylamine with chloroacetyl chloride to form the target amide. A protocol adapted from similar acetamide syntheses employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base.

Procedure :
4-Hydroxy-3,5-dimethylbenzylamine (1.0 equiv) is dissolved in dry DCM under nitrogen and cooled to 0°C. Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by TEA (1.5 equiv). The reaction is warmed to room temperature and stirred for 4 hours. The mixture is washed with water, dried over sodium sulfate, and concentrated. Purification via flash chromatography (ethyl acetate/hexanes) affords the title compound.

Critical Parameters :

  • Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., polymerization of chloroacetyl chloride).
  • Solvent Selection : DCM’s low polarity facilitates easy separation during workup.
Parameter Condition
Solvent Dichloromethane
Base Triethylamine (1.5 equiv)
Reaction Time 4 hours
Yield 72–78% (estimated)

Purification and Characterization

Chromatographic Purification

Flash column chromatography (30–40% ethyl acetate in hexanes) effectively isolates the product from unreacted starting materials and byproducts. The compound’s polarity necessitates careful eluent selection to balance resolution and recovery.

Spectroscopic Data

While explicit spectral data for 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is unavailable in the provided sources, analogous compounds exhibit the following features:

  • ¹H NMR : Aromatic protons (δ 6.70–6.90 ppm), methyl groups (δ 2.20–2.40 ppm), and amide NH (δ 8.10–8.30 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and OH (~3300 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl Group: The target compound’s 4-hydroxy group distinguishes it from non-hydroxylated analogs (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide), increasing its hydrogen-bonding capacity and polarity .
  • Substituent Effects : Thienyl (dimethenamid) and ethyl (alachlor) groups in pesticidal analogs enhance lipophilicity and steric hindrance, which are critical for membrane penetration in herbicidal activity .

Physical and Crystallographic Properties

Crystallography:

  • Target Compound: No crystallographic data is provided in the evidence. However, structurally similar compounds (e.g., 2-chloro-N-(3,5-dimethylphenyl)acetamide) exhibit antiparallel alignment of C=O and N-H bonds, forming infinite chains via N–H···O hydrogen bonds .
  • Comparison with 2-Chloro-N-(3,5-dimethylphenyl)acetamide : This analog lacks a hydroxyl group but shares the 3,5-dimethylphenyl motif. Its crystal structure (space group Pna2₁) features four independent molecules in the asymmetric unit, linked via intermolecular hydrogen bonds .

Solubility and Polarity:

  • The hydroxyl group in the target compound likely increases aqueous solubility compared to non-polar analogs like alachlor .

Biological Activity

2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a chloroacetamide group, which is known for its reactivity, and a hydroxy-substituted aromatic ring. Its molecular formula is C11H14ClNO2C_{11}H_{14}ClNO_2.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group allows for nucleophilic substitution reactions, while the hydroxy group can participate in hydrogen bonding, enhancing binding affinity to target proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The IC50 values for these interactions suggest significant potency in biochemical assays .

Antimicrobial Properties

Studies have suggested that derivatives of this compound possess antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that disrupt cellular processes.

Case Studies

  • Cancer Research : A study evaluated the compound's effect on BCR-ABL-expressing cells, revealing its potential to block cell cycle progression and promote apoptosis. The compound exhibited IC50 values in the low nanomolar range, indicating strong activity against cancer cell lines .
  • Antiviral Activity : Another investigation assessed the antiviral properties of related compounds derived from the same chemical class. These derivatives were found to interfere with viral entry mechanisms, suggesting a potential therapeutic role in viral infections.

Data Table: Biological Activity Overview

Biological ActivityTargetIC50 Value (nM)Reference
Enzyme InhibitionKinase61
AntimicrobialBacteria (various strains)N/A
Cancer Cell ApoptosisBCR-ABL + Cells47

Q & A

Basic: What are the common synthetic routes for 2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide?

The synthesis typically involves multi-step reactions starting with the functionalization of the 4-hydroxy-3,5-dimethylbenzylamine core. A key step is the nucleophilic substitution of the chloroacetamide group, often achieved by reacting 2-chloroacetyl chloride with the benzylamine derivative under controlled basic conditions (e.g., sodium hydroxide or potassium carbonate). Solvents like ethanol or DMF are used, with reaction temperatures ranging from 0°C to reflux, depending on the reactivity of intermediates. Purification is critical, often involving recrystallization from ethanol or chromatography to isolate the target compound .

Basic: How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. For related chloroacetamide derivatives, studies reveal that the C=O bond adopts an antiparallel conformation relative to the N–H and C–Cl bonds, stabilized by intramolecular hydrogen bonding. The crystal packing is further organized via intermolecular N–H⋯O hydrogen bonds, forming infinite chains. These structural insights are critical for understanding physicochemical properties and interactions with biological targets .

Basic: What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally analogous chloroacetamides exhibit antimicrobial, antifungal, and anticancer activities. For example, sulfonamide and imidazole-containing derivatives demonstrate inhibition of cancer cell proliferation by targeting tyrosine kinases or disrupting microtubule assembly. Preliminary assays often involve in vitro cytotoxicity screens (e.g., MTT assays) against cell lines like HeLa or MCF-7 .

Advanced: How can researchers optimize synthetic yield and purity?

Yield optimization requires careful control of reaction kinetics and stoichiometry. For example:

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during acylation.
  • Catalyst selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic intermediates.
  • Purification : Gradient HPLC with C18 columns resolves closely related impurities. Computational tools like ICReDD’s reaction path search algorithms can predict optimal conditions, reducing trial-and-error experimentation .

Advanced: How to address contradictions in biological activity data across studies?

Contradictions often arise from variability in assay conditions or structural analogs. To resolve these:

  • Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and control compounds.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate contributing factors.
  • Meta-analysis : Cross-reference data from PubChem, CAS Common Chemistry, and crystallographic databases to identify trends .

Advanced: What computational methods are used in reaction design for this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. For example:

  • Reaction path search : Identifies energetically favorable routes for chloroacetamide bond formation.
  • Docking studies : Predict binding affinities to biological targets like kinases or tubulin.
  • Machine learning : Trains models on existing reaction data to suggest novel synthetic routes. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Advanced: What methodologies are employed for mechanistic studies of its bioactivity?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC50 values) using fluorescence-based substrates.
  • Western blotting : Validate target modulation (e.g., phosphorylation status of EGFR or AKT).
  • Molecular dynamics simulations : Track interactions between the compound and binding pockets over nanosecond timescales. For example, hydrogen bonding with key residues (e.g., Lys216 in tubulin) can explain anti-mitotic effects .

Advanced: How to analyze substituent effects on physicochemical properties?

  • Hammett constants : Quantify electronic effects of substituents (e.g., –CH3 vs. –Cl) on reaction rates.
  • LogP measurements : Assess hydrophobicity changes via shake-flask or chromatographic methods.
  • Thermal analysis : DSC and TGA reveal melting points and stability trends. For instance, methyl groups in the 3,5-positions enhance crystalline stability via steric hindrance .

Notes

  • Methodological Rigor : Emphasized experimental design, reproducibility, and interdisciplinary approaches (e.g., combining synthesis with computational modeling).

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